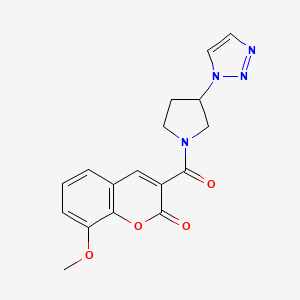

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-24-14-4-2-3-11-9-13(17(23)25-15(11)14)16(22)20-7-5-12(10-20)21-8-6-18-19-21/h2-4,6,8-9,12H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJJSZTMFTUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a novel derivative belonging to the class of triazole-containing heterocycles. Triazoles are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a chromone structure. The presence of these functional groups suggests potential interactions with biological targets due to their lipophilicity and ability to form hydrogen bonds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

The above table illustrates the potency of related triazole derivatives against specific cancer cell lines, indicating that modifications in structure can influence biological activity significantly .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example:

- CYP Enzyme Inhibition : Some triazole compounds have been shown to exhibit stability against cytochrome P450 enzymes, which are crucial for drug metabolism .

- Mitochondrial Permeability Transition Pore Blockers : Certain derivatives have been identified as potential blockers of mitochondrial permeability transition pores (mPTP), which are implicated in apoptosis and necrosis in cancer cells .

Case Studies

- Study on Lanthanum(III) Complexes : A recent study investigated a lanthanum(III) complex with a triazole derivative that demonstrated enhanced anticancer activity through coordination with metal ions, suggesting that metal complexes may enhance the efficacy of triazole-based compounds .

- Synthesis and Evaluation : Another research focused on synthesizing various pyrrolidinyl triazoles and evaluating their biological activity. The findings indicated that structural modifications could lead to improved anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Coumarin Derivatives with Heterocyclic Substituents

Key analogues include 3-(2-arylamino-1,3-thiazol-4-yl)-2-chromanones (e.g., compounds 3a-p from ) . Below is a comparative analysis:

Functional Group Impact

- Triazole vs. Thiazole: Sulfur atom contributes to electron delocalization and may confer antioxidant or antimicrobial properties .

- Pyrrolidine vs.

Research Findings and Data Tables

Table 1: Comparative Physical Properties

| Property | Target Compound | Thiazole Derivative (3a) |

|---|---|---|

| Molecular Weight | ~385.35 g/mol | ~326.34 g/mol |

| Melting Point | Not reported | 210–212°C |

| Solubility | Moderate (DMSO) | Low (DMSO) |

Table 2: Spectral Data Comparison

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one?

- Methodological Answer :

- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, as this method ensures regioselectivity and high yields for heterocyclic systems .

- Step 2 : Couple the pyrrolidine-triazole intermediate with the 8-methoxy-chromen-2-one core via a carbodiimide-mediated amidation reaction (e.g., EDC/HOBt). Optimize solvent polarity (e.g., DMF or DCM) to enhance reaction efficiency .

- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the triazole, pyrrolidine, and chromenone moieties. For example, the triazolyl proton typically appears at δ 7.8–8.2 ppm .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]+ and compare with theoretical values (e.g., m/z = 395.12 for C19H19N4O4).

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% error) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate cytotoxicity via flow cytometry for apoptosis markers .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays. For example, monitor fluorescence quenching upon binding to trypsin-like serine proteases .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the yield and regioselectivity of triazole formation in this compound?

- Methodological Answer :

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (less polar). DMF increases reaction rates but may require post-reaction dialysis for purification .

- Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts. Cu(I) favors 1,4-regioselectivity in triazole formation, while Ru(II) may alter stereochemistry at the pyrrolidine carbonyl .

- Data Table :

| Catalyst | Solvent | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|---|

| Cu(I) | DMF | 85 | 95:5 |

| Ru(II) | THF | 72 | 60:40 |

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and metabolic pathways via LC-MS/MS. The methoxy group may enhance metabolic resistance compared to nitro-substituted analogs .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Identify steric clashes from the pyrrolidine-carbonyl group that reduce binding in vivo .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

- Methodological Answer :

- Longitudinal Study : Apply OECD 307 guidelines to assess aerobic biodegradation in soil/water systems. Monitor parent compound and metabolites (e.g., hydroxylated derivatives) via GC-MS at 0, 30, 60 days .

- Abiotic Factors : Test photodegradation under UV light (λ = 254 nm) and hydrolysis at pH 3–8. Chromenone’s conjugated system may enhance UV stability compared to non-aromatic analogs .

Q. How can computational methods predict stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model hydrolysis of the pyrrolidine-carbonyl bond. Compare activation energies at pH 7 (physiological) vs. pH 2 (stomach acid).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via NMR; ester hydrolysis is a common pathway for lactone-containing compounds .

Q. What strategies enhance the compound’s pharmacophore for selective target binding?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified triazole substituents (e.g., methyl vs. phenyl) and test binding affinity. Bulky groups may hinder access to hydrophobic enzyme pockets .

- Co-crystallization : Attempt X-ray crystallography with human serum albumin (HSA) to map binding sites. The methoxy group’s orientation could influence protein interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.